

Application Notes and Protocols for In Vivo Evaluation of CD73-IN-10

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Compound of Interest

Compound Name: CD73-IN-10

Cat. No.: B15602720

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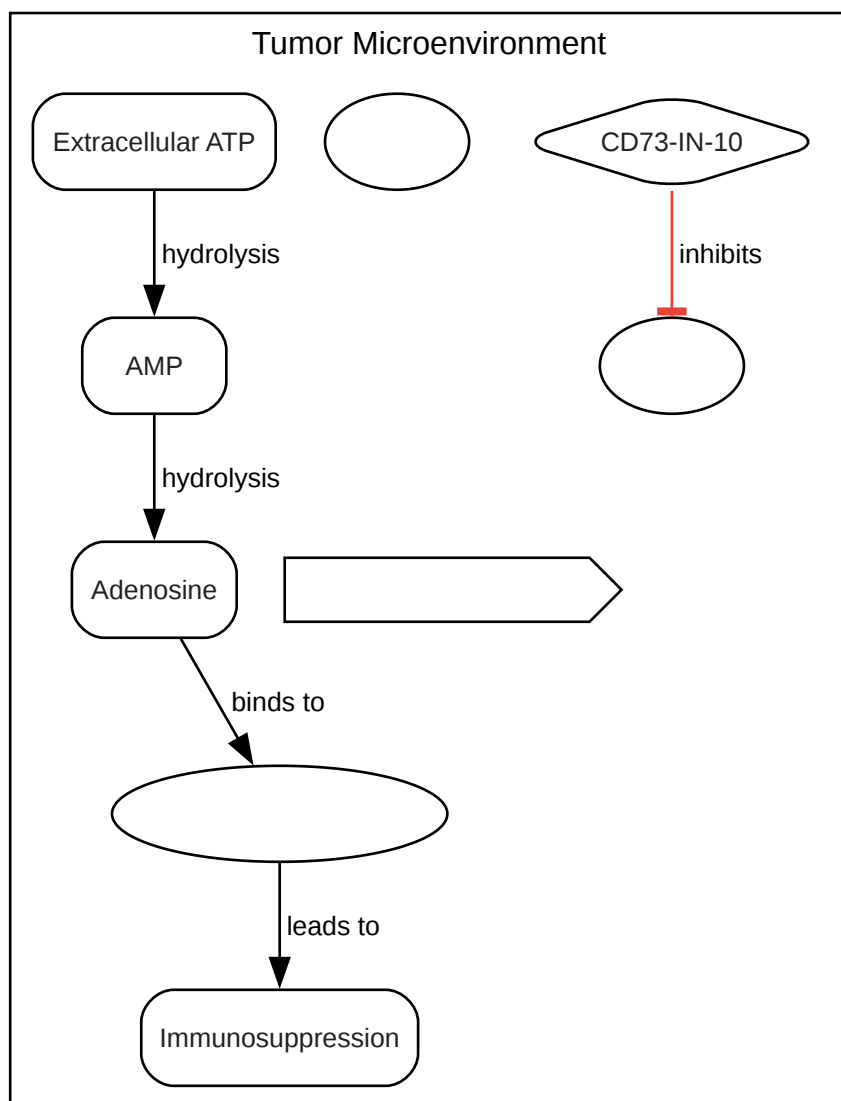
For Researchers, Scientists, and Drug Development Professionals

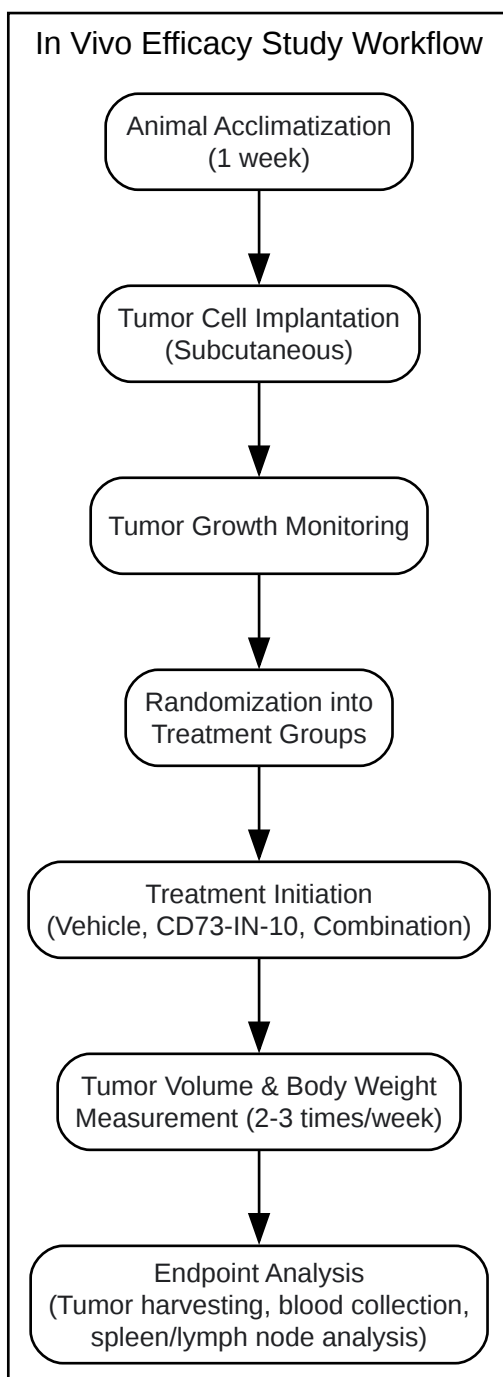
Introduction

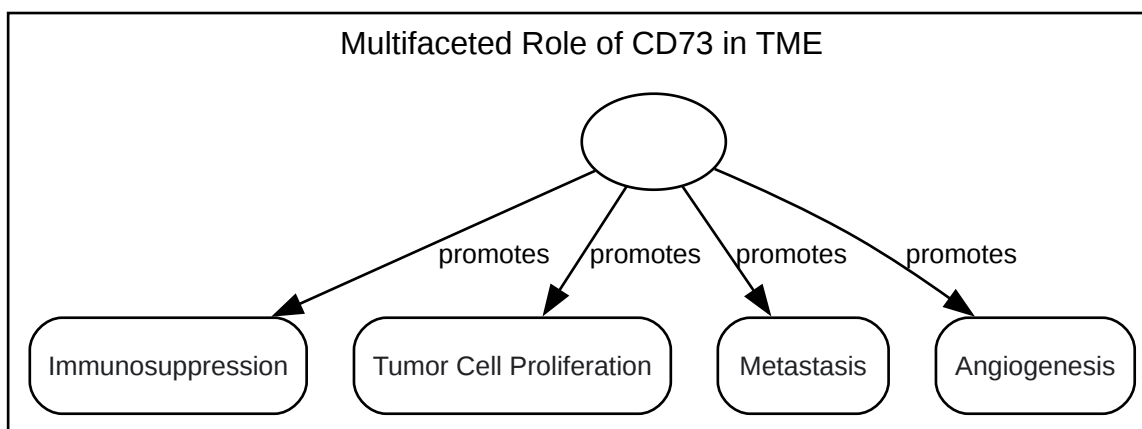
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the adenosine signaling pathway and has emerged as a promising therapeutic target in oncology.[1][2] By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive tumor microenvironment (TME).[1][2][3] Elevated adenosine levels in the TME inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[3] **CD73-IN-10** is a novel small molecule inhibitor of CD73. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of **CD73-IN-10** in preclinical cancer models.

CD73 Signaling Pathway and Therapeutic Rationale

The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. ATP is then hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, dephosphorylates AMP to produce adenosine.[4] Adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, leading to downstream signaling that suppresses anti-tumor immunity.[5] By inhibiting CD73, **CD73-IN-10** is designed to block the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response.







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Address: 3281 E Guasti Rd

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